molecular formula C8H9FO3 B1333034 4-Fluoro-2,6-bis(hydroxymethyl)phenol CAS No. 71643-58-8

4-Fluoro-2,6-bis(hydroxymethyl)phenol

Cat. No.: B1333034
CAS No.: 71643-58-8
M. Wt: 172.15 g/mol
InChI Key: GETCNIWYTGPBMQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Position in Organofluorine Chemistry

This compound exemplifies strategic fluorine incorporation to modulate physicochemical properties. Key features include:

  • Electronegativity Effects : The fluorine atom enhances phenolic acidity ($$pK_a \approx 9.91$$) compared to non-fluorinated analogues.
  • Hydrophilicity : Dual hydroxymethyl groups improve solubility in polar solvents, addressing fluorophenols’ typical hydrophobicity.
  • Synthetic Versatility : Reactive hydroxymethyl groups enable further functionalization, positioning it as a precursor in medicinal chemistry.

Fluorine’s role in enhancing metabolic stability and bioavailability has driven its prominence in agrochemicals and pharmaceuticals, aligning with broader trends in organofluorine research.

Relationship to Halogenated Phenolic Analogues

Structural comparisons with halogenated derivatives reveal distinct properties:

Property 4-Fluoro-2,6-bis(hydroxymethyl)phenol 4-Chloro-2,6-bis(hydroxymethyl)phenol 4-Bromo-2,6-bis(hydroxymethyl)phenol
Molecular Weight (g/mol) 172.15 188.61 233.06
Halogen Atomic Radius (Å) 0.64 (F) 0.99 (Cl) 1.14 (Br)
Boiling Point (°C) 309.5 376.5 376.5
LogP 0.52 1.21 1.85

Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase polarity, favoring applications requiring precise molecular interactions.

Chemical Classification and Nomenclature

  • IUPAC Name : this compound.
  • Molecular Formula : $$C8H9FO_3$$.
  • SMILES : $$C1=C(C=C(C(=C1CO)O)CO)F$$.
  • Classification : Halogenated diol; Fluorinated phenolic derivative.

The compound belongs to the m-xylene derivatives family, featuring a central fluorophenol core with hydroxymethyl substituents at the 2- and 6-positions.

Properties

IUPAC Name

4-fluoro-2,6-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETCNIWYTGPBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368454
Record name 4-Fluoro-2,6-bis(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71643-58-8
Record name 4-Fluoro-2,6-bis(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,6-bis(hydroxymethyl)phenol
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Preparation Methods

Detailed Experimental Procedure

Step Reagents & Quantities Conditions Description Yield (%)
1 80.0 g 4-fluorophenol, 128 g paraformaldehyde, 120 g KOH, 800 mL water Stir at 60 °C for 32 h Mix reagents in water, heat and stir -
2 HCl (to adjust pH to 3), dichloromethane Cool reaction, acidify, extract Acidify to pH 3, extract with dichloromethane, filter, wash, dry 85

This procedure yields 4-Fluoro-2,6-bis(hydroxymethyl)phenol as a solid product with high purity suitable for further applications.

Analytical and Research Findings

  • The hydroxymethylation reaction is highly selective for the 2,6-positions due to the directing effects of the fluorine and hydroxyl groups.
  • The reaction conditions (temperature, pH, reaction time) are critical for optimizing yield and purity.
  • The product has a molecular weight of 172.15 g/mol and molecular formula C8H9FO3, confirmed by spectroscopic methods (NMR, LCMS).
  • Extraction and purification steps involving dichloromethane and pH adjustment are essential for isolating the product in high yield and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Hydroxymethylation of 4-fluorophenol 4-Fluorophenol Paraformaldehyde, KOH 60 °C, 32 h, aqueous medium 85 Most common, high yield, regioselective
Reduction of halo-phenolic intermediates 6-Halo-4-phenylchroman-2-one NaBH4 or LiBH4, THF 0-40 °C, ambient temperature Variable Alternative, requires halo intermediates
SuFEx modular synthesis (potential) Fluorosulfates, aryl alcohols HMDS, BTMG, MeCN Room temperature, 24-48 h Not reported Emerging method, adaptable for fluorophenols

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,6-bis(hydroxymethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products

    Oxidation: The major products include 4-fluoro-2,6-bis(formyl)phenol and 4-fluoro-2,6-bis(carboxy)phenol.

    Reduction: The major products are this compound derivatives with reduced hydroxymethyl groups.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenol derivatives.

Scientific Research Applications

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex organic molecules.
  • Reagent : Used in various chemical reactions due to its reactive hydroxymethyl groups.

Biology

  • Antimicrobial Properties : Research indicates that 4-Fluoro-2,6-bis(hydroxymethyl)phenol exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi.
  • Antioxidant Activity : It demonstrates strong antioxidant properties, which are crucial for preventing oxidative stress-related diseases.

Medicine

  • Therapeutic Applications : Ongoing research explores its potential as a drug candidate due to its ability to modulate enzyme activity and target specific pathways involved in diseases such as cancer and infections.

Industry

  • Specialty Chemicals : Utilized in the production of polymers and materials with tailored properties for industrial applications.

Antimicrobial Activity

The compound has been tested for its effectiveness against various microorganisms. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antioxidant Activity

The antioxidant capacity was evaluated using different assays:

Assay TypeIC50 (µM)
DPPH Radical Scavenging25
ABTS Assay30

These findings suggest that the compound can effectively neutralize free radicals, highlighting its potential for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a study published in the Iranian Journal of Chemistry and Chemical Engineering, researchers found that this compound outperformed other phenolic compounds in inhibiting bacterial growth. This suggests its potential use as a natural preservative in food and pharmaceutical industries.

Case Study 2: Antioxidant Properties

Another study emphasized the superior radical scavenging activity of this compound compared to traditional antioxidants like ascorbic acid. This positions it as a promising candidate for formulations aimed at reducing oxidative damage within biological systems.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,6-bis(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Crystallographic Properties

Compound Substituent (X) Molecular Formula Crystal System (Space Group) Melting Point (°C) Key Structural Features
4-Fluoro-2,6-bis(hydroxymethyl)phenol F C₈H₉FO₃ Not reported Not reported Anticipated hydrogen bonding via –OH groups; fluorine’s electronegativity may influence ring electronics.
4-Bromo-2,6-bis(hydroxymethyl)phenol Br C₈H₉BrO₃ Monoclinic (P2₁/c) 423–424 Layered structure with O–H···O hydrogen bonds forming 16-membered rings .
4-Chloro-2,6-bis(hydroxymethyl)phenol Cl C₈H₉ClO₃ Not reported Not reported Similar H-bonding to bromo analogue; smaller Cl atom may reduce steric hindrance .
4-Methoxy-2,6-bis(hydroxymethyl)phenol OCH₃ C₉H₁₂O₄ Not reported Not reported Methoxy group enhances solubility; electron-donating effect alters reactivity .

Key Observations :

  • The bromo derivative exhibits a well-defined monoclinic structure stabilized by hydrogen bonds, forming a "corrugated layer" packing .
  • Fluorine’s smaller atomic radius (compared to Br/Cl) may lead to distinct crystal packing and intermolecular interactions, though experimental data are lacking.
  • Methoxy substitution introduces steric and electronic differences, likely improving solubility but reducing hydrogen-bonding capacity compared to halogens.

Reactivity Trends :

  • Bromo and chloro substituents act as leaving groups in nucleophilic substitutions, enabling further functionalization (e.g., phosphonite synthesis for corrosion inhibitors) .
  • Fluorine’s strong C–F bond and electron-withdrawing nature may limit substitution reactions but enhance stability in biological environments .
Pharmaceutical Potential :
  • Hydroxymethyl Bioisosteres: Analogues like 4-substituted-2,6-bis(hydroxymethyl)phenols are explored as NMDA receptor antagonists. The hydroxymethyl group reduces hepatic metabolism (vs. phenol), improving drug efficacy .
  • Fluorine’s Role : Fluorination often enhances blood-brain barrier penetration and metabolic stability, suggesting 4-fluoro derivatives could outperform bromo/chloro analogues in CNS-targeted therapies.
Material Science :
  • Corrosion Inhibition: 4-Chloro-2,6-bis(hydroxymethyl)phenol derivatives act as steel corrosion inhibitors in acidic environments, achieving >90% efficacy at 200 ppm . Fluorine’s electronegativity may further enhance adsorption on metal surfaces.
  • Polymer Synthesis: Bromo and methoxy derivatives serve as monomers for helical polymers and coordination complexes, leveraging H-bonding for structural control .

Hydrogen Bonding and Solubility

  • 4-Fluoro derivative : Fluorine’s electronegativity may polarize the aromatic ring, increasing solubility in polar aprotic solvents (e.g., DMSO).
  • Methoxy derivative : The electron-donating OCH₃ group improves solubility in organic solvents but reduces H-bonding capacity compared to halogens.

Biological Activity

4-Fluoro-2,6-bis(hydroxymethyl)phenol is a phenolic compound that has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound is characterized by the presence of two hydroxymethyl groups and a fluorine atom on the aromatic ring. The molecular structure can influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. The compound's mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrates a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (µM)
DPPH Radical Scavenging25
ABTS Assay30

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules due to the presence of hydroxymethyl groups. The fluorine atom enhances its reactivity and binding affinity to various targets, including enzymes and receptors involved in cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in the Iranian Journal of Chemistry and Chemical Engineering, researchers evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The study found that this compound outperformed several other phenolic derivatives in inhibiting bacterial growth, suggesting its potential as a natural preservative in food and pharmaceutical industries .

Case Study 2: Antioxidant Properties

A study focusing on the antioxidant properties of phenolic compounds highlighted that this compound exhibited superior radical scavenging activity compared to traditional antioxidants like ascorbic acid. This finding supports the compound's potential use in formulations aimed at reducing oxidative damage in biological systems .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for drug development. Its ability to modulate enzyme activity suggests potential applications in treating diseases associated with oxidative stress and microbial infections. Moreover, ongoing research is investigating its role as a precursor for synthesizing novel therapeutic agents targeting specific pathways involved in cancer progression and inflammation .

Q & A

Basic: What are the recommended synthetic routes for 4-Fluoro-2,6-bis(hydroxymethyl)phenol, and how can reaction conditions be optimized for high yield?

Answer:
A common approach involves halogenation and hydroxymethylation. For brominated analogs, bromo derivatives are synthesized via reactions with hydrogen bromide in acetic acid, followed by hydroxymethylation . For the fluorinated variant, fluorination could be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid over-fluorination. Optimization includes:

  • Temperature control : Maintain 0–5°C during fluorination to minimize side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Stoichiometry : A 1:2.2 molar ratio of phenol precursor to formaldehyde ensures bis(hydroxymethyl) formation without excessive crosslinking .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • 1H NMR : Identifies hydroxymethyl (-CH2OH) protons (δ ~4.5 ppm) and aromatic protons influenced by fluorine (δ ~6.8–7.4 ppm) .
  • 19F NMR : Confirms fluorine substitution (chemical shifts vary with electronic environment).
  • FTIR : Detects O-H stretching (~3200–3500 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
  • X-ray crystallography : Resolves steric effects of fluorine and hydroxymethyl groups, as demonstrated for chloro analogs .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 200.06).

Advanced: How does the fluorine substituent influence the electronic and steric properties of this compound compared to non-fluorinated analogs?

Answer:

  • Electronic effects : Fluorine’s electronegativity withdraws electron density, reducing phenolic O-H acidity and altering hydrogen-bonding capacity. This impacts coordination in metal complexes or supramolecular assemblies .
  • Steric effects : The smaller size of fluorine (vs. Br or Cl) minimizes steric hindrance, allowing tighter packing in crystalline phases.
  • Reactivity : Fluorine stabilizes adjacent hydroxymethyl groups against oxidation, as seen in slower diformylation rates compared to chloro analogs .

Advanced: What strategies can resolve contradictions in catalytic activity data when using this compound in polymer synthesis?

Answer:
Contradictions often arise from variable crosslinking efficiency. Mitigation strategies include:

  • Controlled curing : Use differential scanning calorimetry (DSC) to monitor exothermic peaks during resin formation, optimizing time-temperature profiles .
  • Additive screening : Incorporate catalysts (e.g., triethylamine) to accelerate methylene bridge formation while suppressing ether bridges .
  • DoE (Design of Experiments) : Systematically vary formaldehyde/phenol ratios and curing agents to identify dominant factors.

Advanced: How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Model transition states for reactions at hydroxymethyl or fluorine sites. For example, predict activation energies for SN2 displacement of -CH2OH groups .
  • Molecular dynamics (MD) : Simulate solvation effects in DMSO or water to assess solvent-assisted proton transfer .
  • Electrostatic potential maps : Visualize nucleophilic attack sites, leveraging fluorine’s electron-withdrawing nature to guide synthetic planning .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Light sensitivity : Store in amber vials to prevent UV-induced degradation of hydroxymethyl groups.
  • Moisture control : Use desiccants to avoid hydrolysis of -CH2OH to -COOH, which alters reactivity .
  • Temperature : Long-term storage at –20°C prevents thermal decomposition; short-term use at 4°C is acceptable.

Advanced: What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed?

Answer:

  • Challenge : Competing reactivity of hydroxymethyl (-CH2OH) and fluorine substituents.
  • Solutions :
    • Protecting groups : Temporarily block -CH2OH with trimethylsilyl chloride (TMSCl) to direct reactions to the fluorine site .
    • Catalytic selectivity : Use Pd/Cu systems to favor cross-coupling at the para-fluorine position .
    • pH control : Under basic conditions, deprotonate -CH2OH to enhance nucleophilicity for targeted etherification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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